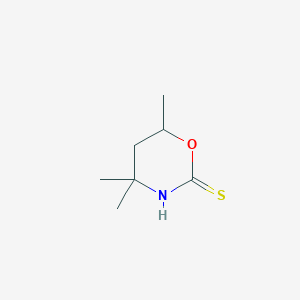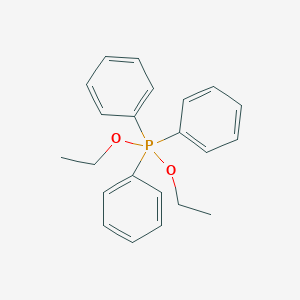
Phosphorane, diethoxytriphenyl-, (TB-5-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, diethoxytriphenyl-, (TB-5-11)-, also known as TB-5-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TB-5-11 is a highly reactive compound that is used as a reagent in organic synthesis and has shown promising results in scientific research.
Mécanisme D'action
Phosphorane, diethoxytriphenyl-, (TB-5-11)- is a highly reactive compound that can undergo various reactions with different substrates. In organic synthesis, Phosphorane, diethoxytriphenyl-, (TB-5-11)- acts as a nucleophile and reacts with electrophiles to form new compounds. In catalysis, Phosphorane, diethoxytriphenyl-, (TB-5-11)- can coordinate with metal ions to form complexes that catalyze various reactions.
Biochemical and Physiological Effects:
Phosphorane, diethoxytriphenyl-, (TB-5-11)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Phosphorane, diethoxytriphenyl-, (TB-5-11)- can react with various biological molecules such as proteins and nucleic acids, which may have implications for its potential use in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phosphorane, diethoxytriphenyl-, (TB-5-11)- in lab experiments is its high reactivity, which allows for the efficient synthesis of new compounds. However, Phosphorane, diethoxytriphenyl-, (TB-5-11)- is also highly reactive and can be difficult to handle, requiring special precautions to ensure safety in the lab.
Orientations Futures
There are several future directions for research on Phosphorane, diethoxytriphenyl-, (TB-5-11)-. One area of interest is the development of new synthetic methods using Phosphorane, diethoxytriphenyl-, (TB-5-11)- as a reagent. Another potential direction is the study of Phosphorane, diethoxytriphenyl-, (TB-5-11)-'s interactions with biological molecules and its potential use in drug development. Additionally, further research is needed to understand the limitations and safety considerations associated with using Phosphorane, diethoxytriphenyl-, (TB-5-11)- in lab experiments.
Méthodes De Synthèse
Phosphorane, diethoxytriphenyl-, (TB-5-11)- can be synthesized by reacting triphenylphosphine with diethyl chlorophosphate in the presence of a base such as sodium hydride. The reaction produces Phosphorane, diethoxytriphenyl-, (TB-5-11)- as a white solid with a high yield.
Applications De Recherche Scientifique
Phosphorane, diethoxytriphenyl-, (TB-5-11)- has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other phosphorus-containing compounds. Phosphorane, diethoxytriphenyl-, (TB-5-11)- has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
18509-25-6 |
|---|---|
Formule moléculaire |
C22H25O2P |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
diethoxy(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H25O2P/c1-3-23-25(24-4-2,20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |
Clé InChI |
VNDGDIVLUIAJCI-UHFFFAOYSA-N |
SMILES |
CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC |
SMILES canonique |
CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC |
Autres numéros CAS |
86852-11-1 |
Synonymes |
DIETHOXY-TRIPHENYL PHOSPHANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



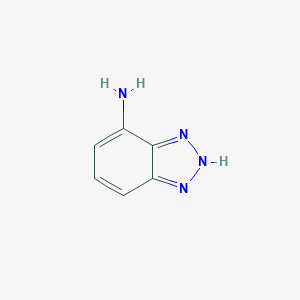

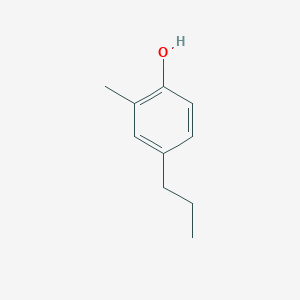
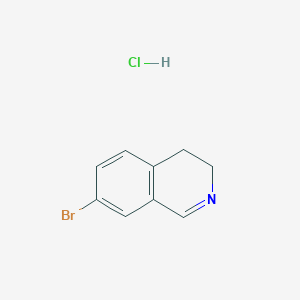
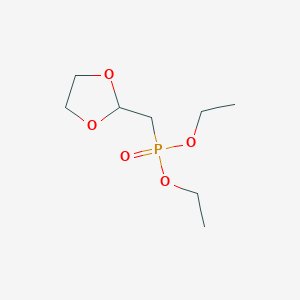
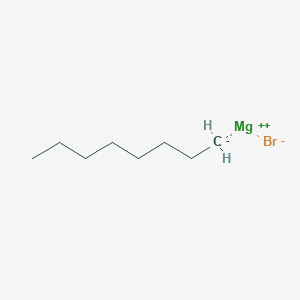

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
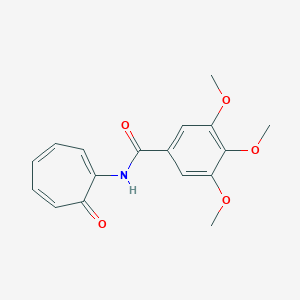
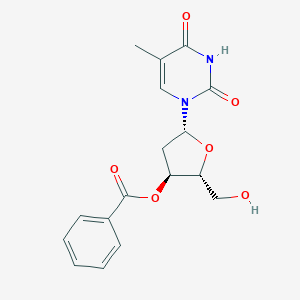
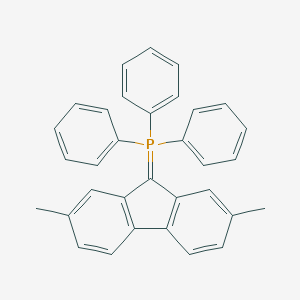
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
